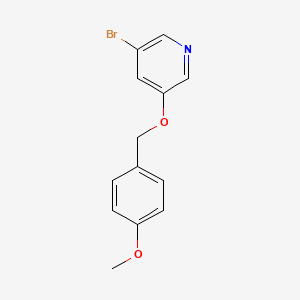

3-Bromo-5-(4-methoxybenzyloxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Pyridine scaffolds are considered "privileged structures" in drug discovery and organic synthesis. Their presence is noted in a vast array of natural products, including vitamins and alkaloids, as well as in numerous FDA-approved pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which enhances the solubility and bioavailability of molecules, making it a desirable feature in therapeutic agents.

The versatility of the pyridine ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. This adaptability makes pyridine derivatives essential building blocks for creating complex molecular architectures and diverse compound libraries for high-throughput screening.

Overview of Halogenated Pyridine Derivatives in Chemical Research

Among the various classes of pyridine derivatives, halogenated pyridines are of paramount importance as versatile synthetic intermediates. The introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring provides a reactive "handle" for a wide range of subsequent chemical transformations.

These derivatives are key substrates for numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the pyridine ring dictates its reactivity and the types of reactions it can undergo. Specifically, 3-halopyridines are crucial precursors for synthesizing a wide array of substituted pyridines that are otherwise difficult to access directly. byjus.com The development of selective and efficient methods for the halogenation of pyridines remains an active and important area of chemical research. byjus.comguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWACELUBXQATRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626857 | |

| Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-73-4 | |

| Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 4 Methoxybenzyloxy Pyridine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Bromo-5-(4-methoxybenzyloxy)pyridine identifies the ether linkage as the most logical point for disconnection. This carbon-oxygen bond is typically formed in the final stages of a synthesis via nucleophilic substitution. This primary disconnection simplifies the target molecule into two key precursors: 3-bromo-5-hydroxypyridine (B18002) and a suitable 4-methoxybenzyl halide. This approach allows for the independent synthesis and purification of each fragment before the final coupling reaction, which is often a high-yielding Williamson ether synthesis.

The synthesis of these precursors forms the basis of the subsequent synthetic strategy. 3-Bromo-5-hydroxypyridine itself can be derived from more fundamental pyridine (B92270) structures, while 4-methoxybenzyl halides are readily prepared from 4-methoxybenzyl alcohol.

Precursor Synthesis and Functionalization

The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors.

Preparation of 3-Bromo-5-hydroxypyridine

3-Bromo-5-hydroxypyridine is a crucial intermediate, and its synthesis can be approached through several routes. chemicalbook.comsgtlifesciences.com The bromine atom and hydroxyl group on the pyridine ring are versatile functional groups for further chemical transformations. chemicalbook.com

One common and effective method begins with 3,5-dibromopyridine (B18299). This pathway involves a two-step process: selective nucleophilic aromatic substitution followed by demethylation.

First, 3,5-dibromopyridine is reacted with sodium methoxide (B1231860) in a suitable solvent like N,N-dimethylformamide (DMF) at an elevated temperature. This results in the selective replacement of one bromine atom with a methoxy (B1213986) group, yielding 3-bromo-5-methoxypyridine (B189597). chemicalbook.com The reaction proceeds as the methoxide ion acts as a nucleophile, attacking one of the electron-deficient carbon atoms bonded to a bromine atom.

| Reactants | Reagents & Conditions | Product | Yield |

| 3,5-Dibromopyridine | Sodium methoxide, DMF, 70°C, 4 hours | 3-Bromo-5-methoxypyridine | 62-73% chemicalbook.com |

The second step involves the cleavage of the methyl ether to unveil the desired hydroxyl group. This is typically achieved by treating 3-bromo-5-methoxypyridine with a strong acid, such as hydrobromic acid (HBr) in acetic acid, and heating the mixture. chemicalbook.com This demethylation process yields the final precursor, 3-bromo-5-hydroxypyridine. chemicalbook.com

| Reactant | Reagents & Conditions | Product |

| 3-Bromo-5-methoxypyridine | 48% Hydrobromic acid, Acetic acid, 120°C | 3-Bromo-5-hydroxypyridine chemicalbook.com |

Directly synthesizing 3-bromo-5-hydroxypyridine or its precursors via bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. chemrxiv.orgyoutube.com Such reactions often require harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and can lead to mixtures of regioisomers. chemrxiv.orggoogle.com

Several alternative strategies have been developed to overcome these limitations:

Radical Halogenation: This method is less sensitive to the electronic effects of the pyridine ring and can be used for functionalization. However, it often results in product mixtures as the reaction proceeds at a similar rate for multiple substitutions. youtube.com

Ring-Opening/Ring-Closing Strategy: A novel one-pot protocol involves the Zincke ring-opening reaction to convert the pyridine into a more reactive azatriene intermediate. This intermediate readily undergoes 3-selective halogenation with N-halosuccinimides before the ring is closed again to form the 3-halopyridine. chemrxiv.org

Synthesis from Substituted Pyridines: An alternative to direct bromination involves starting with an already functionalized pyridine. For instance, 3-bromo-5-hydroxypyridine can be synthesized from 3-amino-5-bromopyridine (B85033) via a diazotization reaction followed by hydrolysis. chemicalbook.com Another route involves the decarboxylation of 5-bromopyridine-3-boronic acid. chemicalbook.com

Bromination of Pyridine N-Oxides: Activating the pyridine ring by converting it to a pyridine N-oxide enhances its reactivity towards electrophilic substitution. The N-oxide can be brominated, and subsequent deoxygenation yields the brominated pyridine. For example, 3,5-dibromopyridine can be converted to 3,5-dibromopyridine-N-oxide using an oxidant like hydrogen peroxide. google.com

Synthesis of 4-Methoxybenzyl Halides

4-Methoxybenzyl halides are the second key precursor. Both the chloride and bromide derivatives are commonly used and can be synthesized from 4-methoxybenzyl alcohol.

4-Methoxybenzyl chloride can be prepared by reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in a solvent like chloroform. Another method involves treating anisole (B1667542) with paraformaldehyde and hydrogen chloride gas. prepchem.com

4-Methoxybenzyl bromide is often preferred for its higher reactivity, though it is less stable. nih.gov It can be synthesized by treating 4-methoxybenzyl alcohol with reagents such as hydrogen bromide (HBr) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). guidechem.com The reaction with HBr can be performed by bubbling HBr gas through a solution of the alcohol in benzene. guidechem.com

| Starting Material | Reagent(s) | Product | Yield |

| p-Methoxybenzyl alcohol | Thionyl chloride | 4-Methoxybenzyl chloride | - |

| p-Methoxybenzyl alcohol | Carbon tetrabromide, Triphenylphosphine | 4-Methoxybenzyl bromide | 47% |

| p-Methoxybenzyl alcohol | Hydrogen bromide gas | 4-Methoxybenzyl bromide | 71.4% guidechem.com |

Etherification Reactions: Formation of the Methoxybenzyloxy Linkage

The final step in the synthesis of this compound is the formation of the ether bond. This is typically accomplished via a Williamson ether synthesis.

In this reaction, the hydroxyl group of 3-bromo-5-hydroxypyridine is deprotonated by a base to form a more nucleophilic alkoxide. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting pyridinolate anion then undergoes a nucleophilic substitution reaction (Sₙ2) with the previously synthesized 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). The halide acts as the electrophile, and the reaction results in the formation of the desired ether linkage and a salt byproduct. The reaction is typically carried out in a polar aprotic solvent such as DMF or acetone (B3395972) to facilitate the Sₙ2 mechanism.

General Reaction Scheme:

3-bromo-5-hydroxypyridine + 4-methoxybenzyl halide --(Base, Solvent)--> this compound

This final coupling step is generally efficient and provides the target molecule in good yield, completing a logical and convergent synthetic route.

Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a primary method for synthesizing the target compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org The process involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide to displace the halide and form the ether. princeton.eduresearchgate.net

For the synthesis of this compound, the reaction starts with 3-bromo-5-hydroxypyridine. researchgate.net This precursor is treated with a suitable base to deprotonate the hydroxyl group, forming the corresponding pyridin-3-olate anion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). The resulting nucleophilic anion then reacts with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. The pyridin-3-olate attacks the benzylic carbon, displacing the halide and yielding the final ether product. princeton.edu

The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 pathway. princeton.edu As an SN2 reaction, it is most efficient with primary alkyl halides like 4-methoxybenzyl chloride, as secondary and tertiary halides are more prone to undergoing elimination side reactions. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Williamson Ether Synthesis for this compound

| Feature | Description |

| Reactants | 3-bromo-5-hydroxypyridine, 4-methoxybenzyl halide (e.g., chloride, bromide) |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Potassium hydroxide (KOH) |

| Solvent | N,N-dimethylformamide (DMF), Acetonitrile |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) |

| Key Intermediate | 3-bromo-pyridin-5-olate anion |

Mitsunobu Reaction Protocols

The Mitsunobu reaction offers an alternative and powerful method for forming the ether linkage, particularly under mild conditions. nih.gov This reaction couples a primary or secondary alcohol with a nucleophile, which in this case is a phenolic hydroxyl group, using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govmdpi.com

In the context of synthesizing this compound, 3-bromo-5-hydroxypyridine acts as the acidic nucleophile (pronucleophile), and 4-methoxybenzyl alcohol serves as the alcohol component. The reaction is initiated by the formation of a phosphonium (B103445) salt from the interaction of PPh₃ and DEAD. This intermediate then activates the 4-methoxybenzyl alcohol, converting its hydroxyl group into a good leaving group. The pyridin-3-olate, formed in situ, then attacks the activated benzylic carbon, leading to the desired ether product with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 4-methoxybenzyl alcohol. mdpi.comwikipedia.org

A significant advantage of the Mitsunobu reaction is its mild conditions, often proceeding at or below room temperature, which enhances its compatibility with sensitive functional groups. wikipedia.org

Table 2: Reagents in Mitsunobu Protocol for this compound

| Role | Reagent |

| Pronucleophile | 3-bromo-5-hydroxypyridine |

| Alcohol | 4-methoxybenzyl alcohol |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

Advanced Catalytic Etherification Methods

Modern organic synthesis has seen the development of powerful catalytic methods for C–O bond formation, which can be applied to the synthesis of this compound. These methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to classical approaches.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. nih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations employ soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. nih.govacs.org For the target molecule, this could involve coupling 3-bromo-5-hydroxypyridine with a 4-methoxybenzyl halide or, more commonly, coupling a 3,5-dihalopyridine derivative with 4-methoxybenzyl alcohol in the presence of a copper catalyst and a base. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: A more recent and highly versatile method is the palladium-catalyzed Buchwald-Hartwig ether synthesis. This cross-coupling reaction forms an ether linkage between an aryl halide (or triflate) and an alcohol. wikipedia.orgnih.gov The synthesis of the target compound could be envisioned by coupling 3,5-dibromopyridine with 4-methoxybenzyl alcohol. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., sterically hindered biarylphosphines), and a base. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction, making it a powerful tool for constructing diaryl and alkyl aryl ethers. princeton.edu

Table 3: Comparison of Advanced Catalytic Etherification Methods

| Method | Metal Catalyst | Key Features |

| Ullmann Condensation | Copper (Cu) | Couples aryl halides with alcohols/phenols; modern protocols use ligands for milder conditions. nih.govorganic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Couples aryl halides/triflates with alcohols; highly versatile due to advanced phosphine ligands. wikipedia.orgnih.gov |

Regioselectivity Control in Pyridine Functionalization

The substitution pattern of the target molecule, with bromine and the benzyloxy group at the 3- and 5-positions, respectively, is a direct result of regioselectivity in pyridine chemistry. The electronic nature of the pyridine ring and the influence of existing substituents are critical factors that chemists must control to achieve the desired isomer.

Strategies for Selective Substitution on the Pyridine Ring

The pyridine ring is electron-deficient, which makes it generally resistant to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they preferentially yield the 3-substituted (meta) product. Conversely, nucleophilic aromatic substitution occurs more readily, primarily at the 2- and 4-positions (ortho and para). Achieving specific substitution patterns, such as the 3,5-disubstitution in the target precursor, requires strategic synthetic planning.

Several key strategies are employed to control regioselectivity:

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate the adjacent C-H bond. This creates a nucleophilic site that can be trapped with an electrophile. While this typically directs to the 2- or 4-positions, clever use of blocking groups or specific directing groups can achieve other patterns.

Halogen/Metal Exchange: Pre-existing halogen substituents can be swapped for a metal (typically lithium or magnesium) using organometallic reagents. acs.org This provides a regiochemically defined nucleophilic center that can react with various electrophiles. For instance, functionalizing 3,5-dibromopyridine can be achieved by selectively performing a halogen-metal exchange at one of the bromine atoms. acs.org

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for directly functionalizing pyridine C-H bonds. acs.orgresearchgate.net The regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups already present on the ring. researchgate.net

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from dihalopyridines allows for the regioselective addition of nucleophiles to form difunctionalized pyridines. organic-chemistry.orgnih.gov

Influence of Directing Groups and Reaction Conditions

The outcome of pyridine functionalization is heavily dependent on the electronic properties of existing substituents and the reaction conditions.

Directing Groups: Substituents on the pyridine ring can either activate or deactivate the ring towards certain reactions and direct incoming groups to specific positions. Electron-donating groups (EDGs) can facilitate electrophilic substitution, while electron-withdrawing groups (EWGs) enhance the ring's susceptibility to nucleophilic attack. The pyridine nitrogen itself acts as a powerful directing group; its lone pair can coordinate to metal catalysts, often directing functionalization to the C2-position. acs.org However, under strongly acidic conditions, the nitrogen is protonated, making the ring even more electron-deficient and directing electrophilic attack to the C3- and C5-positions.

Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically alter the regiochemical outcome. In palladium-catalyzed C-H functionalization, for example, the ligand can influence which C-H bond is activated. nih.govresearchgate.net Studies have shown that electron-withdrawing substituents on the pyridine ring can accelerate the rate of certain Pd-catalyzed C-H functionalization reactions by influencing the key steps of the catalytic cycle. nih.gov The presence of additives can also shift the coordination of a metal catalyst, thereby changing the site of reaction. researchgate.net

Reactivity and Transformational Chemistry of 3 Bromo 5 4 Methoxybenzyloxy Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of the pyridine (B92270) ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. This position is electronically distinct from the C-2/C-6 and C-4 positions, influencing its reactivity. Palladium-catalyzed reactions are the most common methods for functionalizing aryl bromides.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. For 3-Bromo-5-(4-methoxybenzyloxy)pyridine, this reaction would involve the coupling of the C-Br bond with various aryl- or vinyl-boronic acids or esters.

General Reaction Scheme: The reaction would proceed by coupling this compound with a suitable boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. This would replace the bromine atom with the 'R' group from the boronic acid, forming a new C-C bond.

Expected Reactivity: The pyridine nitrogen can sometimes complicate catalysis by coordinating to the palladium center. However, the steric hindrance from the substituent at the C-5 position is minimal, and the electronic nature of the 3-bromo-5-alkoxypyridine system is generally amenable to Suzuki coupling. A variety of palladium catalysts, ligands, and bases could be employed to achieve this transformation, with reaction conditions optimized to maximize yield and minimize side reactions like debromination.

Hypothetical Reaction Data:

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 5-(4-methoxybenzyloxy)-3-phenylpyridine |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 5-(4-methoxybenzyloxy)-3-(p-tolyl)pyridine |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 5-(4-methoxybenzyloxy)-3-(thiophen-2-yl)pyridine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. This reaction would be used to introduce various amino groups at the C-3 position of the pyridine ring.

General Reaction Scheme: this compound would react with an amine (R¹R²NH) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base to yield the corresponding 3-amino-5-(4-methoxybenzyloxy)pyridine derivative.

Expected Reactivity: This reaction is highly effective for a wide range of aryl bromides and amines. The choice of ligand is critical for achieving high yields and accommodating various amine substrates. Sterically hindered biaryl phosphine ligands are often employed. The basicity of the amine and the strength of the inorganic base (e.g., sodium tert-butoxide) are key parameters for successful coupling.

Hypothetical Reaction Data:

| Amine Partner (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-phenyl-5-((4-methoxybenzyl)oxy)pyridin-3-amine |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-(5-((4-methoxybenzyl)oxy)pyridin-3-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | N-benzyl-5-((4-methoxybenzyl)oxy)pyridin-3-amine |

Heck and Sonogashira Coupling Variants

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. In this case, this compound could be reacted with various alkenes (e.g., styrene, acrylates) to introduce a vinyl group at the C-3 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. Reacting this compound with a terminal alkyne would yield a 3-alkynyl-5-(4-methoxybenzyloxy)pyridine derivative, a versatile intermediate for further synthesis.

Other Palladium-Catalyzed Functionalizations

Beyond the major cross-coupling reactions, the bromine atom allows for other valuable transformations:

Cyanation: The introduction of a nitrile group (-CN) can be achieved via palladium-catalyzed cyanation using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). This would produce 5-((4-methoxybenzyl)oxy)nicotinonitrile.

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group. Using carbon monoxide gas along with a nucleophile like an alcohol or amine, one could synthesize the corresponding esters or amides at the C-3 position.

Direct C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of a substrate. In this compound, the C-H bonds at positions C-2, C-4, and C-6 are potential sites for such reactions.

Regioselective Ortho-, Meta-, and Para-C-H Activation

The regioselectivity of C-H activation on a pyridine ring is governed by electronic and steric factors, as well as the reaction mechanism (e.g., concerted metalation-deprotonation, oxidative addition).

Ortho-Activation (C-2 and C-6): The C-H bonds ortho to the pyridine nitrogen (C-2 and C-6) are the most acidic and are often the primary sites for directed metalation and certain palladium-catalyzed C-H functionalizations. The nitrogen atom acts as a directing group, facilitating the activation of these adjacent C-H bonds.

Para-Activation (C-4): The C-4 position is electronically deactivated towards electrophilic attack but can be targeted under specific catalytic conditions, sometimes involving radical pathways or dearomatization-rearomatization sequences.

Meta-Activation: Functionalization at the C-5 position is already occupied. The C-3 position is also occupied by the bromine atom. Directing-group free meta-C-H functionalization of pyridines is particularly challenging due to the inherent electronic properties of the ring.

For This compound , the most likely positions for direct C-H functionalization would be C-2, C-4, or C-6. The bulky 4-methoxybenzyloxy group at C-5 might sterically hinder access to the C-4 and C-6 positions to some extent, potentially favoring functionalization at the C-2 position. The bromine at C-3 would also exert an electronic and steric influence on the regiochemical outcome.

Metal-Free C-H Functionalization Approaches

While transition-metal-catalyzed C-H activation has become a dominant strategy in organic synthesis, metal-free alternatives are gaining significant traction due to their complementary reactivity, lower cost, and reduced potential for metallic contamination of final products. For an electron-deficient system like the pyridine ring in this compound, radical-based methods are particularly effective.

One of the most prominent metal-free strategies for the C-H functionalization of heteroaromatics is the Minisci reaction. wikipedia.orgrsc.orgcam.ac.uk This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.orgprinceton.edu In the context of this compound, the reaction would first require protonation of the pyridine nitrogen with a strong acid, such as sulfuric acid or trifluoroacetic acid. This protonation significantly lowers the LUMO of the aromatic ring, making it highly susceptible to attack by a nucleophilic radical.

Alkyl radicals for the Minisci reaction can be generated from a variety of precursors under oxidative conditions. cam.ac.uk For instance, carboxylic acids can be converted to alkyl radicals via oxidative decarboxylation using a system like silver nitrate (B79036) and ammonium (B1175870) persulfate. wikipedia.org Similarly, alkyl iodides and other sources can serve as radical precursors. rsc.org The addition of the radical to the protonated pyridine ring is regioselective, preferentially occurring at the C2, C4, and C6 positions, which are most activated by the ring nitrogen. For the 3-bromo-5-alkoxy substituted pyridine core, attack is sterically and electronically directed to the C2, C4, and C6 positions. The subsequent rearomatization of the intermediate radical cation is driven by a hydrogen atom transfer, completing the C-H functionalization.

Another powerful metal-free approach is the direct C-H arylation using diaryliodonium salts. nih.gov These reagents serve as electrophilic aryl sources under thermal or photochemical conditions, often facilitated by a base. This method avoids the need for pre-functionalized coupling partners and offers a direct route to biaryl structures, further expanding the synthetic utility of the title compound without reliance on transition metals.

Manipulation of the Benzyloxy Ether Linkage

The 4-methoxybenzyl (PMB) ether is a widely used protecting group for hydroxyl functionalities due to its general stability and the numerous, orthogonal methods available for its removal. ucla.eduoup.com This section details the cleavage of this ether and potential transformations of the PMB group itself.

Oxidative Cleavage: The electron-rich nature of the PMB group makes it highly susceptible to oxidative removal. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly employed. oup.comrsc.org The reaction with DDQ, for example, proceeds through a single-electron transfer mechanism to form a resonance-stabilized benzylic carbocation, which is then quenched by water to release the free alcohol and 4-methoxybenzaldehyde (B44291) as a byproduct. More recently, electrochemical methods performed in a flow reactor have been developed, offering a greener alternative that avoids the use of stoichiometric chemical oxidants. semanticscholar.orgsoton.ac.uk

Acidic Cleavage: The PMB ether can also be cleaved under strongly acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), often used in dichloromethane (B109758) as a solvent. ucla.educlockss.org To prevent side reactions, a cation scavenger such as anisole (B1667542), 1,3-dimethoxybenzene, or triethylsilane is typically added to trap the liberated 4-methoxybenzyl cation. ucla.edunih.gov Other acidic systems, including Lewis acids like aluminum chloride, zirconium(IV) chloride, or cerium(III) chloride with sodium iodide, have also proven effective. oup.comrsc.org A mild and selective cleavage has also been reported using phosphorus(V) oxychloride, which tolerates other acid-sensitive groups. rsc.org

The following table summarizes various methodologies for the deprotection of PMB ethers.

| Reagent System | Typical Conditions | Mechanism Type | Notes |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | CH₂Cl₂/H₂O, rt | Oxidative | Highly selective for PMB over benzyl (B1604629) ethers. rsc.org |

| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C to rt | Oxidative | Commonly used, but can be harsh for sensitive substrates. oup.com |

| TFA (Trifluoroacetic Acid) | CH₂Cl₂, rt (with scavenger) | Acidic | Requires a cation scavenger (e.g., anisole, Et₃SiH) to prevent side reactions. ucla.edunih.gov |

| POCl₃ | DCE, rt | Acidic | Mild conditions that can tolerate N-Boc groups. rsc.org |

| CeCl₃·7H₂O / NaI | CH₃CN, reflux | Lewis Acidic | Part of a range of Lewis acid-based methods. oup.com |

| CBr₄ / MeOH | Methanol, reflux | Acidic (in situ HBr) | Inexpensive, simple, and high-yielding method. oup.com |

| Electrochemical | MeOH, Et₄NBF₄, flow cell | Oxidative | Green chemistry approach; avoids chemical oxidants. soton.ac.uk |

While typically removed, the 4-methoxybenzyl group itself is an aromatic ring that can potentially undergo chemical modification. As an electron-rich aromatic system, it is activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The directing effects of the ether oxygen and the methoxy (B1213986) group are synergistic, strongly favoring substitution at the ortho positions relative to the methoxy group (C3' and C5' of the benzyl ring).

Plausible transformations, provided conditions are carefully controlled to avoid cleavage of the benzylic ether bond, include nitration (using, for example, HNO₃/H₂SO₄ at low temperatures) or halogenation (e.g., with Br₂ in acetic acid). Such reactions would install additional functional groups onto the protecting group, which could be carried through several synthetic steps before a final deprotection. This strategy, while not commonly employed, could allow for the late-stage introduction of diversity or the attachment of reporter groups to the molecule via the protecting group. However, the lability of the benzylic ether linkage under the acidic conditions often required for SEAr presents a significant synthetic challenge that must be carefully managed. wikipedia.org

Spectroscopic and Structural Characterization Techniques for 3 Bromo 5 4 Methoxybenzyloxy Pyridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are often required for a complete and unambiguous structural assignment, especially for complex substituted heterocycles. siftdesk.orgnih.gov

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide through-bond correlation data that reveal the complete connectivity of a molecule. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of 3-Bromo-5-(4-methoxybenzyloxy)pyridine, COSY would show correlations between the protons on the pyridine (B92270) ring and between the protons of the benzyloxy and methoxy (B1213986) groups, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This allows for the connection of different molecular fragments. For instance, it can definitively link the benzylic protons (-OCH₂-) to the C5 carbon of the pyridine ring and the C1 carbon of the 4-methoxyphenyl (B3050149) group, confirming the ether linkage. Similarly, it can establish the connectivity between the pyridine ring protons and the bromine- and oxygen-substituted carbons, leaving no ambiguity in the substitution pattern.

The combination of these techniques allows for the complete and unequivocal assignment of all proton and carbon signals, which is critical for distinguishing between potential isomers. siftdesk.org

Table 1: Representative 2D NMR Correlations for Structural Assignment

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC (1-bond) | Key Correlated Carbons (¹³C) via HMBC (2-3 bonds) |

|---|---|---|

| H2 (Pyridine) | C2 | C4, C6, C3 |

| H4 (Pyridine) | C4 | C2, C6, C5, C3 |

| H6 (Pyridine) | C6 | C2, C4, C5 |

| -OCH₂- (Benzyl) | -OCH₂- | C5 (Pyridine), C1' (4-methoxyphenyl) |

| H2'/H6' (4-methoxyphenyl) | C2'/C6' | C4', C1', -OCH₂- |

| H3'/H5' (4-methoxyphenyl) | C3'/C5' | C1', C4' |

| -OCH₃ (Methoxy) | -OCH₃ | C4' |

Isotopic labeling involves the incorporation of stable isotopes, such as ¹⁵N, ²H (deuterium), or ¹³C, into a molecule to trace the fate of atoms through a chemical reaction. kcl.ac.ukresearchgate.net This is a powerful method for elucidating reaction mechanisms. For pyridine derivatives, ¹⁵N labeling is particularly insightful.

A notable application is in the study of pyridine synthesis and modification via Zincke imine intermediates. By starting with a pyridine containing the natural abundance ¹⁴N and performing a ring-opening and ring-closing sequence with a ¹⁵N-labeled ammonium (B1175870) salt (¹⁵NH₄Cl), the mechanism of nitrogen incorporation can be confirmed. nih.govchemrxiv.org The resulting ¹⁵N-labeled this compound would exhibit distinct signals in ¹⁵N NMR spectroscopy and show couplings to adjacent protons and carbons in HMBC spectra, confirming the successful exchange and providing evidence for the proposed pathway. nih.govchemrxiv.org Such studies are crucial for optimizing synthetic routes and understanding fundamental reaction pathways in heterocyclic chemistry. researchgate.netchemrxiv.org

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, and thus atomic positions.

For a derivative of this compound, a successful crystal structure analysis would provide:

Unambiguous Confirmation of Connectivity: It validates the substitution pattern determined by NMR.

Precise Geometric Parameters: It yields accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Conformational Details: It reveals the preferred spatial orientation of the flexible 4-methoxybenzyloxy side chain relative to the pyridine ring.

Intermolecular Interactions: It shows how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings, which govern the material's solid-state properties. researchgate.netwikipedia.org

The structural data obtained from crystallography are considered the gold standard for molecular structure determination. researchgate.netacs.org

Table 2: Example of Structural Data from X-ray Crystallography

| Parameter | Description | Typical Expected Value (Å or °) |

|---|---|---|

| C-Br Bond Length | Distance between C3 of pyridine and Bromine | ~1.90 Å |

| C-O-C Bond Angle | Angle of the ether linkage (Py-O-CH₂) | ~118° |

| Pyridine Ring Planarity | Dihedral angles within the pyridine ring | Close to 0° |

| Intermolecular Br···N Distance | Potential halogen bonding distance between molecules | <3.5 Å |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition. fiveable.me

For this compound (C₁₃H₁₂BrNO₂), HRMS can easily distinguish its exact mass from other potential formulas that might have the same nominal mass. libretexts.org Furthermore, the presence of bromine is readily identified due to its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orglibretexts.org This results in a distinctive "M" and "M+2" isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two m/z units, providing a clear marker for the presence of a single bromine atom in the molecule or its fragments. chromatographyonline.comjove.com

HRMS is also invaluable for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, it is possible to track the disappearance of starting materials and the appearance of intermediates and the final product, helping to optimize reaction conditions such as time and temperature. rsc.orgnih.gov

Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Relative Intensity |

|---|---|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | C₁₃H₁₃⁷⁹BrNO₂⁺ | 294.0124 | 294.0121 | ~100% |

| [M+2+H]⁺ (with ⁸¹Br) | C₁₃H₁₃⁸¹BrNO₂⁺ | 296.0104 | 296.0101 | ~98% |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying medium to large-sized molecules. DFT calculations can determine the optimized geometry, electronic properties, and various reactivity descriptors for 3-Bromo-5-(4-methoxybenzyloxy)pyridine.

The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. niscpr.res.in A smaller energy gap generally implies higher reactivity.

For instance, DFT studies on other substituted pyridines, such as 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, have been used to calculate these frontier molecular orbitals and other thermodynamic properties. niscpr.res.in Similarly, a study on 2-Bromo-3-hydroxy-6-Methyl Pyridine (B92270) using the B3LYP method with a 6-311G(d,p) basis set yielded a HOMO-LUMO gap of 5.395 eV, providing insight into its kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and benzyloxy groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Pyridine Derivative (2-Bromo-3-hydroxy-6-Methyl Pyridine) (Note: This data is for a related compound and serves to illustrate the type of results obtained from DFT calculations.)

| Parameter | Value |

| Total Energy (a.u.) | -2936.4687 |

| HOMO Energy (eV) | -6.582 |

| LUMO Energy (eV) | -1.185 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.397 |

These calculations provide a quantitative basis for predicting how this compound will interact with other reagents. The electron-deficient nature of the pyridine ring, further influenced by the electronegative bromine atom, suggests that nucleophilic substitution reactions might be favorable. nih.gov

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling allows for the detailed investigation of reaction mechanisms, mapping out the energy landscape from reactants to products. This is particularly useful for understanding complex multi-step reactions or predicting the regioselectivity of a reaction. For this compound, this could involve modeling its behavior in reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or rearrangements.

A notable example in the literature is the DFT study on the Current time information in Edmonton, CA.researchgate.net-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net This study investigated the reaction mechanism, identifying the deprotonation step and the subsequent rearrangement as key stages. The calculations revealed that the rearrangement proceeds through an oxirane-like transition state. researchgate.net Such modeling for this compound could explore similar rearrangement possibilities or predict the most likely sites for C-H functionalization.

Computational modeling can also elucidate the role of catalysts. For instance, in transition-metal-catalyzed cross-coupling reactions, which are common for bromo-pyridines, quantum chemical calculations can model the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. nih.gov These models help in understanding catalyst efficiency and selectivity.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies (energy barriers), which are crucial for predicting reaction rates and identifying the rate-determining step. A study on the reaction of 1,2,3-triazines with amidines used extensive computational investigations to show that the reaction proceeds through an addition/N2 elimination/cyclization pathway, with the initial nucleophilic attack being the rate-limiting step. nih.gov

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution on this compound (Note: This table presents hypothetical data to illustrate the output of reaction pathway modeling.)

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Pyridine + Nucleophile) | 0.0 |

| Transition State 1 (TS1) | +18.5 |

| Meisenheimer Intermediate | +5.2 |

| Transition State 2 (TS2) | +12.0 |

| Products | -10.3 |

This hypothetical profile suggests a two-step mechanism with the formation of a stable intermediate, where the first step has the higher activation barrier and is therefore rate-determining.

Transition State Analysis and Kinetic Isotope Effects (KIE) Studies

The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier between reactants and products. Its structure and energy determine the kinetics of a reaction. Computational chemistry allows for the precise location and characterization of transition state structures. For a reaction involving this compound, identifying the TS geometry can reveal the nature of bond-making and bond-breaking processes.

For example, in a study on the phosphonation of pyridines, transition-state structures were calculated, showing very long C-P bonds (2.73–2.79 Å), which indicated very early transition states. acs.org This kind of analysis for reactions of this compound could provide detailed mechanistic insights. Vibrational frequency calculations are performed to confirm a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Kinetic Isotope Effects (KIEs) offer a powerful experimental and computational tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes.

Computationally, KIEs can be predicted by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These frequencies are then used to calculate the zero-point energies (ZPEs) and determine the theoretical KIE. A significant primary KIE (typically > 2 for C-H/C-D) is observed when a bond to the isotope is broken in the rate-determining step.

For example, in a study of the reaction between 1,2,3-triazines and amidines, calculated KIEs were compared with experimental results to confirm that the initial nucleophilic addition, not a subsequent step, was rate-determining. nih.gov If a C-H bond functionalization reaction of this compound were being studied, calculating the KIE for deuterating the target C-H bond would be a crucial step in elucidating the mechanism. nih.gov

Table 3: Illustrative Calculated Kinetic Isotope Effects for a Hypothetical C-H Activation Reaction (Note: This table presents hypothetical KIE values to demonstrate their application in mechanistic studies.)

| Position of Isotopic Labeling (H vs D) | Calculated kH/kD at 298 K | Mechanistic Implication |

| Pyridine C-2 | 4.8 | C-H bond cleavage at C-2 is part of the rate-determining step. |

| Methoxy Group (-OCH3) | 1.05 | C-H bonds of the methoxy group are not broken in the rate-determining step. |

| Benzylic Methylene (-OCH2Ph) | 1.12 | C-H bonds of the benzylic group are not significantly involved in the rate-determining step. |

Applications of 3 Bromo 5 4 Methoxybenzyloxy Pyridine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. 3-Bromo-5-(4-methoxybenzyloxy)pyridine serves as an excellent starting material for the elaboration of this core into more complex heterocyclic structures, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom at the 3-position is particularly amenable to substitution via reactions such as the Suzuki-Miyaura coupling. scirp.orgnih.gov This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine with a wide range of organoboron compounds. For instance, reaction with arylboronic acids can introduce various substituted phenyl groups, leading to the synthesis of 3-arylpyridines. These structures are prevalent in many pharmaceutical agents. The 4-methoxybenzyl (PMB) ether provides a stable protecting group for the hydroxyl functionality, which can be cleaved at a later synthetic stage to reveal a reactive handle for further functionalization, such as cyclization to form fused heterocyclic systems.

Similarly, the Sonogashira cross-coupling reaction can be employed to introduce alkynyl groups at the 3-position. soton.ac.ukresearchgate.netresearchgate.net The resulting 3-alkynylpyridines are versatile intermediates that can undergo a variety of subsequent transformations, including cycloisomerizations and cycloadditions, to construct fused ring systems like furo[3,2-b]pyridines or thieno[3,2-b]pyridines.

The strategic placement of the bromine atom and the protected hydroxyl group allows for a modular approach to the synthesis of polysubstituted pyridines, which can be challenging to achieve through other methods. beilstein-journals.org

Table 1: Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-5-(4-methoxybenzyloxy)pyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | 3-Alkynyl-5-(4-methoxybenzyloxy)pyridine |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 3-Amino-5-(4-methoxybenzyloxy)pyridine |

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This inherent property, combined with the potential for further functionalization, positions this compound as a valuable precursor in the design of novel ligands for coordination chemistry.

Through Buchwald-Hartwig amination, the bromine atom can be replaced with a variety of primary or secondary amines, leading to the formation of 3-aminopyridine derivatives. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net These aminopyridines can serve as bidentate or polydentate ligands, capable of chelating to metal centers. The nature of the substituent introduced via the amination reaction can be tailored to fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the coordination geometry and reactivity of the metal complex. nih.gov

Furthermore, the protected hydroxyl group at the 5-position offers another point of modification. After deprotection of the PMB group to reveal the 3-bromo-5-hydroxypyridine (B18002), the hydroxyl group can be derivatized to introduce additional coordinating moieties. This allows for the synthesis of ligands with specific donor atom sets (e.g., N,O-bidentate ligands) and geometries, which are crucial for applications in catalysis and materials science. The coordination chemistry of such substituted pyridine ligands is of significant interest due to their potential to form stable and catalytically active metal complexes.

Precursor for Advanced Organic Materials and Polymers Research

The development of new organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Pyridine-containing polymers are of particular interest due to their unique electronic features, thermal stability, and potential for use in applications such as organic light-emitting diodes (OLEDs), sensors, and as components in redox flow batteries. nih.govtitech.ac.jpfz-juelich.de

This compound can serve as a key monomer in the synthesis of such functional polymers. The bromine atom provides a reactive site for polymerization reactions, most notably through palladium-catalyzed cross-coupling reactions. For example, poly(p-phenylenevinylene) (PPV) and poly(p-phenyleneethynylene) (PPE) type polymers incorporating the pyridine unit can be synthesized via Heck or Sonogashira polymerization, respectively.

The presence of the pyridine nitrogen in the polymer backbone can influence the material's electronic properties, such as its electron affinity and charge transport characteristics. The 5-(4-methoxybenzyloxy) substituent can also be deprotected post-polymerization to introduce hydroxyl groups along the polymer chain. These hydroxyl groups can then be used to further modify the polymer's properties, for instance, by improving its solubility or by introducing cross-linking sites. The ability to precisely control the structure and functionality of the resulting polymers makes this compound a valuable precursor for the rational design of new organic materials.

Q & A

What are the optimized synthetic routes for 3-Bromo-5-(4-methoxybenzyloxy)pyridine, and how do reaction conditions influence yield and purity?

Basic Research Question

Answer:

The synthesis typically involves two key steps: (1) bromination of a pyridine precursor and (2) introduction of the 4-methoxybenzyloxy group.

- Bromination : Starting with 5-hydroxy-pyridine derivatives, bromine or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) introduces the bromine atom at the 3-position .

- Etherification : The 4-methoxybenzyl group is introduced via nucleophilic substitution or Mitsunobu reaction, using 4-methoxybenzyl alcohol and a base (e.g., K₂CO₃) .

Optimization Factors :- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products.

- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for related bromopyridines .

- Solvent : Polar aprotic solvents (DMF, DMSO) favor substitution reactions, while THF is preferred for coupling .

How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Advanced Research Question

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilic Reactivity : The bromine atom and electron-deficient pyridine ring act as electrophilic centers, validated by molecular electrostatic potential (MEP) maps .

- HOMO-LUMO Gaps : The compound’s electronic transitions (e.g., λmax in UV-Vis) correlate with frontier orbital energy gaps, predicting charge-transfer interactions .

- Nonlinear Optical (NLO) Properties : Hyperpolarizability calculations suggest potential applications in materials science, similar to halogenated pyridines studied via DFT .

Methodology : Use software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute properties .

What spectroscopic techniques are critical for characterizing this compound, and how to resolve overlapping signals?

Basic Research Question

Answer:

Key Techniques :

- NMR :

- ¹H NMR : The 4-methoxybenzyloxy group shows distinct aromatic protons (δ 6.8–7.3 ppm) and methoxy singlet (δ ~3.8 ppm). Pyridine protons resonate downfield (δ 8.0–8.5 ppm) .

- ¹³C NMR : Bromine at C3 causes deshielding (~125 ppm), while the benzyloxy carbonyl appears at ~160 ppm .

- XRD : Resolves crystal packing and confirms regiochemistry, as seen in related bromopyridines .

- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 324.01 for C₁₄H₁₃BrNO₂).

Signal Resolution : Use 2D NMR (COSY, HSQC) to decouple overlapping peaks, particularly in aromatic regions .

What are the challenges in regioselective functionalization of the pyridine ring, and how do substituents influence reactivity?

Advanced Research Question

Answer:

Challenges :

- Steric Effects : Bulky groups (e.g., 4-methoxybenzyloxy) at C5 hinder electrophilic substitution at C3.

- Electronic Effects : The electron-withdrawing bromine at C3 directs further substitutions to C2 or C4 positions .

Strategies : - Directed Metalation : Use directing groups (e.g., -OMe) to control lithiation sites .

- Cross-Coupling : Suzuki-Miyaura reactions selectively modify the bromine site, as demonstrated in 3-bromo-5-arylpyridines .

How does the presence of the 4-methoxybenzyloxy group affect the compound’s stability under acidic or basic conditions?

Basic Research Question

Answer:

- Acidic Conditions : The 4-methoxybenzyloxy group is cleaved under strong acids (e.g., HCl/HOAc), forming 3-bromo-5-hydroxypyridine. Stability tests show degradation at pH < 2 .

- Basic Conditions : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH (>1M) leads to hydrolysis of the ether linkage .

Mitigation : Use protective atmospheres (N₂) and avoid prolonged heating in polar solvents to prevent decomposition .

What strategies are effective for resolving contradictions in reported reaction yields or byproduct formation across studies?

Advanced Research Question

Answer:

Approaches :

- Reproducibility Checks : Validate reported conditions (e.g., catalyst loading, solvent purity) using control experiments.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products or diaryl ethers) .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to optimize yield, as seen in scaled-up Suzuki reactions .

Case Study : Conflicting yields in bromination (40–75%) may arise from radical initiator purity; AIBN recrystallization improves consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.